フミン酸カリウム塩

説明

Humic acids, potassium salts (K-HAs) are a type of humic substance that is found naturally in soils, sediment, and water. K-HAs are composed of a variety of organic and inorganic compounds, including humic acids, fulvic acids, and humins. They are known to have numerous beneficial properties, including the ability to improve soil fertility, increase microbial activity, and promote plant growth and development. K-HAs have also been studied for their potential use in medical and pharmaceutical applications.

科学的研究の応用

1. 土壌改良と植物生長の促進 フミン酸、特にカリウム塩と組み合わせたものは、土壌構造と植物の生育を大幅に改善することが知られています。それらは、カチオン交換容量(CEC)を増加させることにより土壌特性を向上させ、その結果、植物による栄養分の吸収が向上します。 これにより、植物の生育と発達が向上します .

水消費量削減

フミン物質の施用は、農業慣行における水消費量の削減につながる可能性があります。 それらは土壌中の水分を保持するのに役立ち、植物の健康を損なうことなく水使用量を最小限に抑えます .

ストレス条件の緩和

フミン酸から得られる塩であるフミン酸カリウムは、干ばつや塩分などのストレス条件下でも植物にプラスの効果があることが示されており、植物が逆境の環境因子にうまく対処するのに役立ちます .

窒素利用効率

フミン酸カリウムで尿素をコーティングすると、作物における窒素利用効率を高めることができます。 このプロセスにより、土壌中の窒素損失が減少し、N2Oなどの有害な排出量が減少するため、環境に優しい施肥方法となります .

作物の性能と収量

フミン酸は、さまざまな生理的および生化学的プロセスを改善することにより、作物の性能向上に貢献します。 これには、より良い水関係、気孔コンダクタンス、および活性酸素種(ROS)から植物を保護する抗酸化酵素の活性化が含まれます .

栄養分の吸収促進

研究によると、フミン酸の施用は植物の栄養分の吸収を促進し、全体的な健康と収量を向上させることが示されています。 これは、植物の生育に不可欠なカリウムの吸収に特に当てはまります .

作用機序

Target of Action

Humic acids, potassium salts primarily target the soil and plant systems . They play essential roles in improving soil properties, plant growth, and agronomic parameters . The sources of humic acids include coal, lignite, soils, and organic materials .

Mode of Action

Humic acids, potassium salts interact with their targets in several ways. They can positively affect soil physical, chemical, and biological characteristics, including texture, structure, water holding capacity, cation exchange capacity, pH, soil carbon, enzymes, nitrogen cycling, and nutrient availability . Humic acids can also chelate cationic nutrients and transport them through the root’s plasma membrane .

Biochemical Pathways

Humic acids, potassium salts affect various biochemical pathways. They alter physiological processes and metabolic pathways related to photosynthesis, cellular respiration, nutrient uptake, secondary metabolism, the regulation of reactive oxygen species (ROS), and the antioxidant system . They also improve tolerance to biotic and abiotic stresses .

Pharmacokinetics

The pharmacokinetics of humic acids, potassium salts involve their movement and interaction within the soil and plant systems. They are capable of entering plant cells and triggering the intracellular signaling cascade . Their effect on soil properties and crops is influenced by factors such as the type of humic acids, application rate, application mode, soil type, solubility, molecular size, and functional group .

Result of Action

The result of the action of humic acids, potassium salts is seen in the improved health and productivity of the soil and plants. They enhance plant growth, plant hormone production, nutrient uptake and assimilation, yield, and protein synthesis . They also improve soil fertility and health within short time frames .

Action Environment

The action, efficacy, and stability of humic acids, potassium salts are influenced by various environmental factors. These include the type of soil, climatic conditions, and the presence of other nutrients and compounds in the soil . For instance, the effect of humic acids on soil properties and crops can be influenced by the type of humic acids, their application rate and mode, soil type, solubility, molecular size, and functional group .

特性

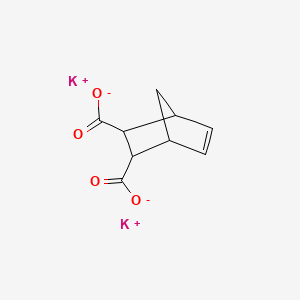

IUPAC Name |

dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4.2K/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPNKCGIYXREIT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Humic acids, potassium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

68514-28-3 | |

| Record name | Humic acids, potassium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068514283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Humic acids, potassium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids, potassium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

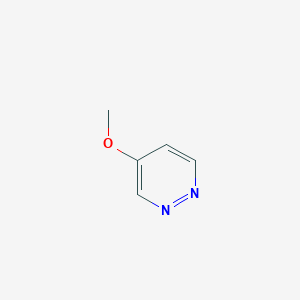

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)

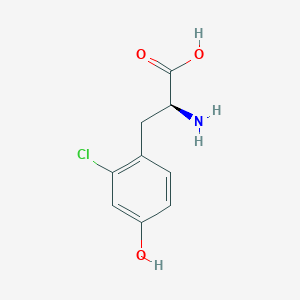

![3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine](/img/structure/B1590977.png)

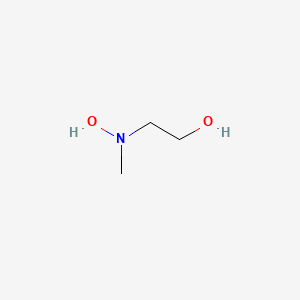

![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)